(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA) is a non-natural hydroxy amino acid. [, ] It is a synthetic analogue of the dipeptide leucine-leucine and has been studied for its potential as a renin inhibitor. [] AHMHA is of interest in scientific research due to its structural similarity to naturally occurring amino acids, which allows for its incorporation into peptides and peptidomimetics for investigating biological processes and enzyme interactions. [, ]
Further investigation into the mechanism of renin inhibition: Detailed studies are needed to elucidate the precise binding interactions between AHMHA and renin, including the identification of key residues involved in binding and the type of inhibition exhibited. []
Development of more potent and selective AHMHA analogues: Exploring modifications to the AHMHA structure could lead to the development of analogues with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic applications. []
Evaluation of AHMHA-containing peptides in biological systems: Investigating the biological activity of peptides incorporating AHMHA in various cellular and animal models can provide insights into their potential as therapeutic agents or tools for studying biological processes. [, ]
(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is a chiral amino acid derivative with significant biochemical relevance. Its molecular formula is and it plays a crucial role in various biochemical pathways, particularly in microbial metabolism. This compound exhibits unique properties due to its specific stereochemistry, which influences its biological activities and potential applications in pharmaceuticals and biochemistry.
This compound can be synthesized through various methods, primarily involving enzymatic and chemical synthesis routes. It is often derived from natural sources or synthesized in laboratory settings for research and industrial applications.
(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is classified as an amino acid and falls under the category of non-proteinogenic amino acids. Its structure includes both amino and hydroxyl functional groups, which contribute to its reactivity and interactions in biochemical processes.
The synthesis of (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid can be achieved through several methodologies:
Industrial production typically favors biocatalytic processes due to their efficiency. Genetically engineered microorganisms expressing specific enzymes facilitate large-scale production while maintaining high selectivity and yield.
The molecular structure of (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid features a chiral center at the second and third carbon atoms. The compound's three-dimensional conformation is essential for its biological activity.
(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid participates in various chemical reactions:
Common reagents for these reactions include:
The major products from these reactions include derivatives such as keto acids and substituted amino acids, which are valuable in further synthetic applications.
The primary target of (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is the enzyme trans-2,3-dihydro-3-hydroxyanthranilate isomerase found in Pseudomonas fluorescens.
The interaction with this enzyme alters its function, impacting the metabolic processes within the bacterium. Environmental factors such as pH and temperature can influence the stability and activity of this compound, affecting its efficacy in biological systems.
(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid exhibits characteristics typical of amino acids, including the ability to form zwitterions at physiological pH.
Relevant data includes:
(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid has several applications in scientific research:
This compound's unique properties make it a valuable tool in various fields of research, particularly in developing new drugs and understanding metabolic pathways in microorganisms.
The stereoselective construction of the two contiguous chiral centers in (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid represents a significant synthetic challenge, necessitating precise asymmetric methodologies. Evans syn-aldol reaction serves as a cornerstone approach, utilizing a chiral oxazolidinone auxiliary to direct facial selectivity during the aldol addition between a propionyl-derived acyl-oxazolidinone and isovaleraldehyde. This method achieves high diastereoselectivity (>95% de) and enables subsequent transformation of the chiral auxiliary into the carboxylic acid while preserving the β-hydroxy stereochemistry [6] [9]. Alternative catalytic asymmetric hydrogenation strategies employ β-ketoester precursors (e.g., ethyl 3-cyano-5-methylhexanoate) using ruthenium-BINAP complexes. Critical to success is the in situ enol lactamization of cyanoesters to generate enantioenriched enamides, which undergo hydrogenation with up to 99% ee, followed by acid hydrolysis to liberate the target amino acid [6] [9].
Table 1: Key Enantioselective Approaches and Stereochemical Outcomes
Method | Key Intermediate | Stereocontrol Mechanism | de/ee (%) | Yield (%) |
---|---|---|---|---|
Evans syn-aldol | Chiral oxazolidinone imide | Auxiliary-directed addition | >95 de | 70-85 |
Asymmetric hydrogenation | Ethyl 3-cyano-5-methylhexanoate | Ru-BINAP catalysis | >99 ee | 75-90 |
Chiral pool derivation | D-Mannitol derivatives | Exploitation of inherent chirality | >99 ee | 28 (overall) |
Resolution techniques remain industrially relevant, particularly for pregabalin synthesis. Dynamic kinetic resolution (DKR) using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (S)-enantiomer of racemic ethyl 3-cyano-5-methylhexanoate, yielding the (S)-acid precursor in >99% ee and 85% yield. Unreacted (R)-ester undergoes efficient base-catalyzed racemization (e.g., triethylamine in toluene at 80°C), enabling near-quantitative conversion over multiple cycles [9].
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid (Boc-protected derivative, CAS 73397-27-0) and its Fmoc counterpart serve as essential building blocks for incorporating this constrained β-hydroxy-α-amino acid into peptide chains via SPPS. The acid-labile Boc group offers orthogonality to base-labile Fmoc protection, enabling diverse synthetic strategies. Synthesis typically involves di-tert-butyl dicarbonate (Boc₂O) in aqueous dioxane with sodium hydroxide, selectively protecting the C3-amino group of the amino acid while leaving the C1-carboxyl group free for resin activation [4] [7].
Table 2: Commercial Suppliers of Boc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (Representative Data)
Supplier | Purity (%) | Packaging | Price (USD) |
---|---|---|---|
Medical Isotopes, Inc. | >95 | 1 g | 675.00 |
Matrix Scientific | >97 | 100 mg | 179.00 |
Biosynth Carbosynth | >95 | 500 mg | 375.00 |
Crysdot | 95+ | 1 g | 718.00 |
Coupling efficiency in SPPS is influenced by the steric hindrance of the β-hydroxy group and the branched alkyl chain. Pre-activation with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in DMF, coupled with in situ neutralization using 2,4,6-collidine or DIEA, achieves coupling yields exceeding 85% within 1-2 hours. Microwave-assisted SPPS (30-50°C) significantly reduces coupling times and suppresses epimerization compared to room-temperature protocols [1] [7]. Critical side reactions include β-elimination under prolonged basic conditions (e.g., piperidine treatment during Fmoc removal) and diketopiperazine formation if incorporated at the N-terminus of proline-containing sequences. Mitigation strategies involve minimized deprotection times and elevated coupling temperatures [7].
Enzymatic Synthesis: l-Threonine transaldolases (LTTAs) represent a promising biocatalytic route to β-hydroxy-α-amino acids with strict stereocontrol. Unlike threonine aldolases (which suffer from poor diastereoselectivity), LTTAs catalyze the irreversible transfer of a β-hydroxyglycine moiety from l-threonine to aldehyde acceptors (e.g., isovaleraldehyde) via a pyridoxal-5′-phosphate (PLP)-dependent retro-aldol/aldol mechanism. Engineered LTTA variants (e.g., PsLTTAD2) achieve near-perfect three-diastereoselectivity (>95% de) for (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid synthesis. Acetaldehyde byproduct inhibition remains a challenge, addressed by coupling LTTA with acetaldehyde-eliminating enzyme cascades (e.g., alcohol dehydrogenase ApADH/formate dehydrogenase CbFDH or ScADH/glucose 1-dehydrogenase BtGDH) to drive equilibrium toward product formation. SpyTag/SpyCatcher-mediated co-localization of PsLTTAD2 and ScADH further enhances throughput, enabling synthesis at 248 mM concentration [5] [8].
2-Oxoglutarate-dependent hydroxylases (e.g., AEP14369 from Sulfobacillus thermotolerans) offer an alternative oxidative route, performing enantioselective β-hydroxylation of precursor amino acids like 3-amino-5-methylhexanoic acid under mild conditions. This Fe²⁺/ascorbate-dependent system achieves preparative-scale synthesis (20-24 g/L) of l-three-β-hydroxy-His/Gln, demonstrating potential adaptability to target scaffolds [3].
Chemical Synthesis: Classical chemical routes provide flexibility at scale but face challenges in waste generation and catalyst cost. Key comparisons include:
Chemo-Enzymatic Synergies: Hybrid approaches leverage enzymatic resolution with chemical racemization. Lipase-catalyzed kinetic resolution of racemic ethyl 3-cyano-5-methylhexanoate delivers the (S)-ester precursor in >99% ee. The unreacted (R)-enantiomer undergoes efficient triethylamine-catalyzed racemization (toluene, 80°C), enabling recycling and overall yields exceeding 85% for (S)-pregabalin synthesis after hydrolysis/hydrogenation [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7